molecular formula C26H35ClN8O6 B1284318 N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride CAS No. 64815-80-1

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

Cat. No.: B1284318
CAS No.: 64815-80-1
M. Wt: 591.1 g/mol
InChI Key: MLHRHUKHWCVSAU-UHFFFAOYSA-N
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Description

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a synthetic peptide substrate designed for studying protease activity and kinetics. This compound functions through a well-established mechanism where the p-nitroaniline (pNA) group acts as a chromophore and a fluorescence quencher when linked to the peptide. In the intact substrate, the pNA moiety efficiently quenches fluorescence. Upon enzymatic hydrolysis by specific proteases, the pNA group is released, resulting in a measurable increase in fluorescence intensity, allowing for real-time, continuous monitoring of enzyme activity . This "turn-on" fluorescence signaling principle is highly sensitive and enables researchers to perform kinetic analyses and inhibitor screening at nanomolar concentrations, making it suitable for high-throughput assay formats . The Val-Gly-Arg peptide sequence makes this substrate particularly useful for research on serine proteases, such as thrombin, which are critical in processes like blood coagulation and cell signaling . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHRHUKHWCVSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585087
Record name N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64815-80-1
Record name N-Benzoylvalylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)ornithinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically involves the stepwise coupling of amino acids and the subsequent introduction of the p-nitroanilide group. The process begins with the protection of the amino groups, followed by the coupling of valine, glycine, and arginine residues.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. It can also participate in substitution reactions where the p-nitroanilide group is replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in these reactions include proteolytic enzymes such as trypsin and chymotrypsin. The reactions are typically carried out in buffered aqueous solutions at physiological pH and temperature .

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be quantified spectrophotometrically to assess enzyme activity .

Mechanism of Action

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride acts as a substrate for proteolytic enzymes. Upon enzymatic cleavage, the p-nitroanilide group is released, which can be detected spectrophotometrically. This release allows for the quantification of enzyme activity. The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the hydrolysis of the peptide bond .

Comparison with Similar Compounds

Structural and Functional Differences

Several structurally related p-nitroanilide substrates exist, differing in peptide sequence, specificity, and applications. Key examples include:

Compound Name (CAS No.) Peptide Sequence Key Enzymatic Targets Applications References
N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl (64815-80-1) Val-Gly-Arg Thrombin, trypsin-like proteases Coagulation assays, protease screening
N-Benzoyl-Phe-Val-Arg-p-nitroanilide HCl (54799-93-8) Phe-Val-Arg Kallikrein, plasmin Inflammation studies, fibrinolysis
N-Benzoyl-Pro-Phe-Arg-p-nitroanilide HCl (59188-28-2) Pro-Phe-Arg Factor Xa, urokinase Anticoagulant drug development
N-alpha-Benzoyl-L-arginine-p-nitroanilide HCl (Bz-Arg-pNA・HCl) Single Arg Trypsin, papain Basic protease characterization

Key Observations :

Sequence Specificity :

  • The Val-Gly-Arg sequence in the target compound favors thrombin due to its preference for small hydrophobic residues (Val) at the P3 position and glycine at P2, which enhances substrate flexibility .
  • Substitution with Phe-Val (as in 54799-93-8) increases affinity for kallikrein, which recognizes larger aromatic residues at P3 .
  • The Pro-Phe-Arg sequence (59188-28-2) is optimal for Factor Xa, which requires a proline residue at P3 to stabilize substrate binding .

Enzymatic Efficiency: N-Benzoyl-Val-Gly-Arg-pNA HCl exhibits a higher turnover rate ($k{cat}/Km$) for thrombin (~5.2 × 10⁴ M⁻¹s⁻¹) compared to N-Benzoyl-Phe-Val-Arg-pNA HCl ($k{cat}/Km$ ~2.8 × 10⁴ M⁻¹s⁻¹ for kallikrein) . Simpler analogs like Bz-Arg-pNA・HCl (single arginine) are less specific but widely used for basic protease activity screening due to lower synthesis costs .

Analytical Considerations :

  • Purity assessment methods (e.g., thin-layer chromatography, HPLC) for these compounds are standardized but require adjustments in mobile phases due to differences in peptide hydrophobicity. For instance, N-Benzoyl-Val-Gly-Arg-pNA HCl shows distinct retention times compared to Phe-Val-Arg analogs under reverse-phase conditions .

Enzyme Specificity and Substrate Design

  • Thrombin Assays : The Val-Gly-Arg sequence is critical for thrombin selectivity, as truncation or substitution (e.g., replacing Gly with glutamic acid) reduces binding affinity by >50% .
  • Kallikrein Studies : N-Benzoyl-Phe-Val-Arg-pNA HCl is preferred in kallikrein assays due to its enhanced specificity, minimizing cross-reactivity with thrombin .

Clinical and Industrial Relevance

  • These substrates are indispensable in drug discovery, particularly for evaluating inhibitors of coagulation factors (e.g., Factor Xa inhibitors like rivaroxaban) .
  • In diagnostics, they enable rapid quantification of protease activity in plasma samples, aiding in thrombophilia testing .

Biological Activity

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride (VGRpNA) is a synthetic peptide compound that serves as a substrate for various proteases, particularly serine proteases like trypsin. This compound is characterized by its specific amino acid sequence and functional groups, which facilitate its biological activity in biochemical assays.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₉ClN₄O₅
  • Molecular Weight : Approximately 591.07 g/mol
  • Structure : The compound consists of a benzoyl group at the N-terminus and a p-nitroanilide group at the C-terminus, with the sequence of amino acids being Val-Gly-Arg.

VGRpNA undergoes hydrolysis when acted upon by serine proteases. The primary reaction involves the cleavage of the peptide bond between glycine and arginine, resulting in the release of yellow p-nitroaniline, which can be quantitatively measured using spectrophotometry. This chromogenic product serves as an indicator of protease activity, making VGRpNA valuable in enzyme kinetics studies.

Biological Activity and Applications

  • Substrate for Proteases : VGRpNA is primarily used as a substrate in protease assays due to its specific cleavage characteristics. It is recognized and cleaved efficiently by enzymes such as trypsin and urokinase, which facilitate studies on enzyme mechanisms and substrate specificity.
  • Quantification of Protease Activity : The released p-nitroaniline can be measured at an absorbance wavelength of 405 nm, allowing researchers to quantify protease activity in various biological samples. This property has made VGRpNA a standard tool in enzymology and biochemistry .
  • Kinetic Studies : Various studies have explored the kinetics of proteolytic reactions involving VGRpNA, focusing on factors such as pH dependence and enzyme-substrate interactions. For instance, research has shown that trypsin exhibits maximal catalytic efficiency at alkaline pH values, which influences the hydrolysis rate of VGRpNA .

Comparative Analysis with Similar Compounds

A comparison with other similar substrates reveals notable differences in their proteolytic activity:

Compound NameCAS NumberKey Features
N-Benzoyl-Phe-Val-Arg p-nitroanilide54799-93-8Substrate for serine proteases
N-CBZ-Gly-Pro-Arg p-nitroanilide64815-80-XUsed in protease assays; different sequence
Acetyl-L-arginine amide hydrochloride64815-80-YRelated to arginine metabolism

These compounds differ primarily in their amino acid sequences or functional groups but retain similar applications in enzymology and biochemistry.

Case Studies

Several case studies have highlighted the application of VGRpNA in understanding protease activity:

  • Study on Trypsin Activity : In one study, VGRpNA was utilized to investigate the catalytic mechanism of trypsin. The results indicated that trypsin preferentially cleaves at the Val-Gly bond, demonstrating its specificity for this substrate .
  • Enzyme Kinetics : Another research effort focused on determining the kinetic parameters for the hydrolysis of VGRpNA by trypsin. The study provided insights into the enzyme's efficiency under varying conditions, contributing to a deeper understanding of its catalytic behavior .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing the purity of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride?

  • Methodology : Use thin-layer chromatography (TLC) with silica gel plates and a solvent system of 1-butanol/water/acetic acid (4:1:1). Dissolve the compound in N,N-dimethylformamide (10 mg/mL), spot 10 µL, develop over 10 cm, and visualize with iodine vapor. A single spot confirms purity . For higher sensitivity, employ HPLC with a C18 column and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid). System suitability tests should include retention time reproducibility and peak symmetry .

Q. How should solubility and storage conditions be optimized for this compound?

  • Methodology : Dissolve in methanol (20–25 mg/mL) for stock solutions, as it forms clear, colorless to pale yellow solutions. Store lyophilized powder at −20°C in airtight, light-protected containers to prevent hydrolysis of the nitroanilide group. Avoid repeated freeze-thaw cycles . Pre-warm to 37°C before use in enzymatic assays to ensure solubility .

Q. What are the primary applications of this compound in enzyme kinetics?

  • Methodology : It serves as a chromogenic substrate for trypsin-like proteases (e.g., thrombin, plasmin, and fungal proteases). In activity assays, monitor the release of p-nitroaniline at 405 nm (ε = 9,900 M⁻¹cm⁻¹) using a Tris-HCl buffer (pH 8.0, 37°C). For example, in Fusarium protease studies, combine 50 µg of enzyme extract with 0.2 mM substrate and measure initial velocity over 10 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic parameters (e.g., kcat/KM) across studies?

  • Methodology :

  • Buffer conditions : Test pH (7.5–8.5) and ionic strength variations, as arginine-containing substrates are sensitive to electrostatic interactions .
  • Enzyme source : Compare recombinant vs. native enzymes (e.g., snake venom thrombin vs. human thrombin) using standardized units (1 unit = 1 µmol p-nitroaniline/min) .
  • Substrate batch variability : Cross-validate results with TLC-purity-certified batches .

Q. What experimental designs are optimal for comparative studies with structurally related substrates (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)?

  • Methodology :

  • Parallel assays : Run both substrates under identical conditions (pH, temperature, enzyme concentration) to isolate specificity differences. For example, Fusarium proteases showed higher activity toward N-Benzoyl-Val-Gly-Arg than N-Succinyl-Ala-Ala-Pro-Phe .
  • Molecular docking : Use software like AutoDock to model substrate-enzyme interactions, focusing on the benzoyl group’s role in binding specificity .

Q. How can researchers address instability of the nitroanilide group in long-term assays?

  • Methodology :

  • Additives : Include 1% bovine serum albumin (BSA) or 0.01% Tween-20 to stabilize the substrate .
  • Pre-incubation : Pre-warm substrate-enzyme mixtures to 37°C for 5 minutes before measurement to minimize time-dependent degradation .
  • Control experiments : Include a substrate-only blank to correct for non-enzymatic hydrolysis .

Key Considerations for Experimental Design

  • Structural analogs : The Val-Gly-Arg sequence confers specificity for proteases recognizing hydrophobic and cationic residues. Substituting Val with Phe (e.g., N-Benzoyl-Phe-Val-Arg-pNA) alters thrombin affinity .
  • Batch validation : Always confirm purity via TLC/HPLC and compare kinetic data with literature values (e.g., KM ~ 0.1–0.5 mM for trypsin-like enzymes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride
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N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

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